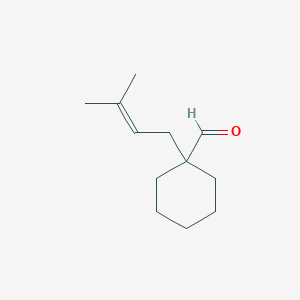
1-(3-Methylbut-2-EN-1-YL)cyclohexane-1-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-Methylbut-2-EN-1-YL)cyclohexane-1-carbaldehyde is an organic compound with the molecular formula C12H20O. It is characterized by a cyclohexane ring substituted with a 3-methylbut-2-en-1-yl group and an aldehyde functional group. This compound is used primarily in research and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Methylbut-2-EN-1-YL)cyclohexane-1-carbaldehyde typically involves the reaction of cyclohexanone with 3-methylbut-2-en-1-yl bromide in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions to facilitate the formation of the desired product .
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of continuous flow reactors to maintain consistent reaction conditions and improve yield. The product is then purified using distillation or recrystallization techniques .
Chemical Reactions Analysis
Types of Reactions: 1-(3-Methylbut-2-EN-1-YL)cyclohexane-1-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the allylic position of the 3-methylbut-2-en-1-yl group.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Sodium borohydride (NaBH4) in methanol.
Substitution: Allylic bromination using N-bromosuccinimide (NBS) followed by nucleophilic substitution.
Major Products:
Oxidation: 1-(3-Methylbut-2-EN-1-YL)cyclohexane-1-carboxylic acid.
Reduction: 1-(3-Methylbut-2-EN-1-YL)cyclohexane-1-methanol.
Substitution: Various substituted cyclohexane derivatives depending on the nucleophile used.
Scientific Research Applications
1-(3-Methylbut-2-EN-1-YL)cyclohexane-1-carbaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including antioxidant properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of fragrances and flavoring agents due to its unique aromatic properties.
Mechanism of Action
The mechanism of action of 1-(3-Methylbut-2-EN-1-YL)cyclohexane-1-carbaldehyde involves its interaction with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. The compound’s lipophilic nature allows it to interact with cell membranes, affecting membrane fluidity and signaling pathways .
Comparison with Similar Compounds
1-Cyclohexene, 1,3,3-trimethyl-2-(1-methylbut-1-en-3-on-1-yl): Similar in structure but contains a ketone group instead of an aldehyde.
5-Bromo-1-(3-methylbut-2-en-1-yl)-1H-indole-3-carbaldehyde: Contains an indole ring and a bromine substituent, offering different chemical properties.
Uniqueness: 1-(3-Methylbut-2-EN-1-YL)cyclohexane-1-carbaldehyde is unique due to its combination of a cyclohexane ring, an allylic substituent, and an aldehyde functional group.
Biological Activity
1-(3-Methylbut-2-EN-1-YL)cyclohexane-1-carbaldehyde is an organic compound notable for its unique structural features, including a cyclohexane ring and an aldehyde functional group. Its molecular formula is C12H16O, with a molecular weight of 180.29 g/mol. This compound has garnered interest in various fields, particularly in medicinal chemistry and biological research, due to its potential therapeutic applications and biological activities.
Chemical Structure and Properties
The structure of this compound can be represented as follows:
This compound's unique arrangement allows for diverse chemical reactivity, which is significant for its biological interactions. The presence of the aldehyde group enables it to form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their functions.
The biological activity of this compound is largely attributed to its lipophilic nature and the reactivity of its aldehyde group. Key mechanisms include:
- Covalent Bond Formation : The aldehyde can react with nucleophiles in biomolecules, leading to modifications that may affect enzyme activity or protein function.
- Membrane Interaction : Its lipophilicity allows it to integrate into cellular membranes, influencing membrane fluidity and signaling pathways.
Antioxidant Properties
Research indicates that this compound exhibits antioxidant properties . Antioxidants are crucial in mitigating oxidative stress, which is linked to various diseases, including cancer and neurodegenerative disorders. The compound's ability to scavenge free radicals may contribute to its protective effects in biological systems.
Anticancer Activity
Preliminary studies suggest that this compound may possess anticancer properties . In vitro assays have demonstrated that it can inhibit the growth of certain cancer cell lines. For instance, treatment with the compound resulted in a significant reduction in cell viability in models such as COLO 205 (a colon cancer cell line), indicating potential as a therapeutic agent against specific cancers .
Case Studies and Research Findings
Several studies have investigated the biological activity of this compound:
Properties
Molecular Formula |
C12H20O |
|---|---|
Molecular Weight |
180.29 g/mol |
IUPAC Name |
1-(3-methylbut-2-enyl)cyclohexane-1-carbaldehyde |
InChI |
InChI=1S/C12H20O/c1-11(2)6-9-12(10-13)7-4-3-5-8-12/h6,10H,3-5,7-9H2,1-2H3 |
InChI Key |
KZDVUTCFGKBKLX-UHFFFAOYSA-N |
Canonical SMILES |
CC(=CCC1(CCCCC1)C=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















